molecular formula C8H8KNO3 B12939340 Potassium 4-methoxy-5-methylpicolinate

Potassium 4-methoxy-5-methylpicolinate

Cat. No.: B12939340
M. Wt: 205.25 g/mol
InChI Key: FWCAOMOYHWRXIH-UHFFFAOYSA-M
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Description

Potassium 4-methoxy-5-methylpicolinate is a useful research compound. Its molecular formula is C8H8KNO3 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8KNO3

Molecular Weight

205.25 g/mol

IUPAC Name

potassium;4-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3.K/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

FWCAOMOYHWRXIH-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=C1OC)C(=O)[O-].[K+]

Origin of Product

United States

Contextualization Within the Chemistry of Picolinate Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is the parent compound of all picolinate (B1231196) derivatives. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid, with the carboxyl group located at the 2-position of the pyridine (B92270) ring. wikipedia.org This positioning allows picolinic acid and its derivatives to act as bidentate chelating agents, binding to metal ions through the nitrogen of the pyridine ring and the oxygen of the carboxylate group. wikipedia.orgwikipedia.org This chelating ability is a cornerstone of picolinate chemistry, influencing their roles in coordination chemistry and biological systems. wikipedia.orgresearchgate.net

The derivatization of picolinic acid, through the addition of various functional groups to the pyridine ring, allows for the fine-tuning of its chemical and physical properties. Substituents can alter the electronic environment of the ring, affecting its reactivity, solubility, and the stability of the metal complexes it forms.

Chemical Significance of Substituted Pyridine Carboxylic Acid Systems

Substituted pyridine (B92270) carboxylic acids are a significant class of compounds in organic and medicinal chemistry. The pyridine ring is a common scaffold in many pharmaceuticals and bioactive molecules. nih.gov The presence of a carboxylic acid group adds a polar, ionizable handle that can participate in hydrogen bonding and salt formation, often improving a molecule's pharmacokinetic profile. nih.gov

The strategic placement of substituents on the pyridine ring allows for the modulation of a compound's properties. For instance, electron-donating groups like methoxy (B1213986) and methyl groups can increase the electron density of the pyridine ring, potentially influencing its reactivity and interaction with biological targets. The specific substitution pattern can also dictate the three-dimensional shape of the molecule, which is crucial for its interaction with enzymes and receptors. nih.gov The versatility of substitution on the pyridine ring makes these systems attractive for developing new catalysts, materials, and therapeutic agents. researchgate.netrsc.org

Rationale for Research on Potassium 4 Methoxy 5 Methylpicolinate

Retrosynthetic Analysis and Strategic Approaches for 4-methoxy-5-methylpicolinic Acid

A retrosynthetic analysis of 4-methoxy-5-methylpicolinic acid involves strategically disconnecting the substituents from the pyridine core. This process breaks the target molecule down into simpler, more readily available starting materials. The key challenges lie in the controlled, regioselective introduction of the carboxylate, methoxy, and methyl groups at the C2, C4, and C5 positions, respectively.

Functionalization of Pyridine Ring Systems for Picolinate Synthesis

The synthesis of picolinic acids fundamentally relies on the functionalization of the pyridine ring. rsc.org Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack, but direct C-H functionalization is often challenging due to the deactivating effect of the nitrogen atom. rsc.orgnih.gov Historically, functionalized pyridines were often built from acyclic precursors. rsc.org However, modern methods increasingly focus on the direct, step-economical functionalization of the pyridine C-H bonds. acs.org

One of the most powerful strategies for selective functionalization is Directed Ortho-Metalation (DoM) . harvard.edubaranlab.org This technique utilizes a directing group (DG) on the pyridine ring, which coordinates to an organometallic base (typically an organolithium reagent). baranlab.org This coordination facilitates deprotonation at the adjacent ortho position, creating a nucleophilic center that can then react with an electrophile. For picolinate synthesis, a directing group at the C2 position can facilitate metalation at C3, or a group at C3 can direct metalation to the C2 position for subsequent carboxylation. For instance, a pivaloylaminomethyl group has been used to direct lithiation to the C2 position of a pyridine ring, which can then be carboxylated to form the corresponding picolinic acid.

Another key strategy involves the activation of the pyridine ring by forming a pyridine N-oxide . The N-oxide activates the C2 and C6 positions for electrophilic attack and the C4 position for nucleophilic attack, providing alternative regiochemical control compared to the parent pyridine. This allows for the introduction of substituents that can later be used to direct further functionalization or be converted into the desired groups.

The table below summarizes common strategies for pyridine functionalization relevant to picolinate synthesis.

StrategyDescriptionKey ReagentsTarget Position(s)
Directed Ortho-Metalation (DoM) A directing group guides a metalating agent to an adjacent C-H bond for deprotonation.n-BuLi, s-BuLi, LDA, TMPMgCl·LiClC2, C3, C4 (depends on DG position)
Pyridine N-Oxide Activation The N-oxide modifies the electronic properties of the ring, enabling different regioselectivity for nucleophilic and electrophilic additions.m-CPBA (for N-oxide formation)C2, C4, C6
Halogen Dance Reaction An organometallic base abstracts a halogen, and the resulting aryl anion can isomerize to a more stable position before reacting with an electrophile.LDA, n-BuLiVaries
C-H Activation/Functionalization Transition metal catalysts directly activate C-H bonds for coupling with various partners. beilstein-journals.orgPd, Rh, Ir catalystsC2, C3, C4, C5

Introduction and Regioselective Placement of Methoxy and Methyl Substituents

Achieving the specific 4-methoxy-5-methyl substitution pattern on the picolinic acid scaffold requires careful regioselective control. The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions. researchgate.net Therefore, installing substituents at the C3 and C5 positions can be more challenging and often requires multi-step sequences or specialized reagents. nih.govresearchgate.net

Introducing the Methoxy Group: A common method for introducing a methoxy group at the C4 position is through nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group, such as a halogen (e.g., 4-chloropyridine). The electron-deficient nature of the pyridine ring facilitates this reaction with sodium methoxide. For instance, the synthesis of 4-chloropicolinoyl chloride from picolinic acid using thionyl chloride has been reported, which could serve as a precursor. nih.gov

Introducing the Methyl Group: The introduction of a methyl group at the C5 position is less straightforward. One approach involves starting with a pre-functionalized pyridine, such as 3-methylpyridine (B133936) (β-picoline). From β-picoline, a sequence of reactions, including oxidation, halogenation, and substitution, could be employed to build the desired substitution pattern. Alternatively, modern cross-coupling reactions, such as Suzuki or Stille couplings, can be used to install a methyl group at a pre-halogenated C5 position.

A plausible synthetic route could start from a commercially available lutidine derivative (e.g., 3,4-lutidine) which already contains the required methyl group and a proto-methoxy group at the correct relative positions. The synthesis of 4-methoxymethylbenzoic acid, an analogous benzene (B151609) compound, involves the conversion of a methyl group to a bromomethyl group followed by substitution with methoxide, a strategy that could potentially be adapted. rsc.org

Advanced Synthetic Pathways to 4-methoxy-5-methylpicolinate

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing highly substituted pyridine rings, moving beyond classical approaches.

Multi-component Reaction Strategies for Picolinate Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. These reactions are atom-economical and can rapidly generate molecular complexity. rsc.org

For the synthesis of picolinates, a notable MCR involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) source, often catalyzed. rsc.orgresearchgate.net Researchers have developed a multi-component reaction for synthesizing picolinate and picolinic acid derivatives using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂. rsc.org This reaction involves 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes to construct the substituted pyridine ring in one pot. rsc.org By carefully selecting the aldehyde and other components, it is conceivable to design an MCR that yields a scaffold closely related to the target molecule.

Metal-catalyzed and Metal-free Approaches to Substituted Picolinates

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, allowing for direct C-H functionalization that was previously difficult or impossible. rsc.org

Metal-catalyzed Approaches: Palladium-catalyzed cross-coupling reactions are workhorse methods. For example, a pre-existing 5-bromo-4-methoxypicolinate ester could undergo a Suzuki coupling with a methylboronic acid derivative to install the C5-methyl group. Similarly, a Buchwald-Hartwig amination could be used to install a nitrogen-based functional group. Rhodium-catalyzed intramolecular C-H functionalization has been used to prepare complex bicyclic pyridines by cyclizing alkenes tethered to the 5-position of the pyridine ring. nih.gov While not directly forming our target, this demonstrates the power of metal catalysis to functionalize the C5 position. nih.gov Carboxylates themselves have been used as directing groups for the palladium-catalyzed C-H arylation of pyridinecarboxylic acids, showcasing another advanced strategy. nih.gov

The table below highlights selected metal-catalyzed reactions for pyridine functionalization.

Reaction TypeCatalyst/ReagentsApplication ExampleReference
Suzuki Coupling Pd(PPh₃)₄, BaseArylation/Alkylation of halopyridinesGeneral Knowledge
C-H Arylation Pd(OAc)₂, LigandDirect arylation of pyridine C-H bonds nih.gov
C-H Alkylation Rh(I) complexesIntramolecular alkylation via C-H activation nih.gov
Negishi Coupling Pd or Ni catalyst, Organozinc reagentAlkylation of 4-sodiopyridine intermediates nih.gov

Metal-free Approaches: Recently, metal-free methods have gained traction. One innovative strategy involves a dearomatization-rearomatization sequence. nih.gov The pyridine ring is first dearomatized by reacting it with an activating agent, which allows for highly regioselective functionalization at the meta (C3/C5) or para (C4) positions, depending on the conditions. acs.orgnih.govnih.gov Subsequent rearomatization restores the pyridine ring, now bearing the new substituent. This pH-dependent switching of reactivity is a powerful tool for accessing substitution patterns that are challenging to obtain through classical electrophilic or nucleophilic substitution. acs.orgnih.gov

Biocatalytic Routes for Picolinic Acid Derivatives

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. While specific literature on the biocatalytic synthesis of 4-methoxy-5-methylpicolinic acid is scarce, general enzymatic approaches for picolinic acid derivatives are known.

Enzymes such as nitrile hydratases can convert picolinonitriles into the corresponding picolinamides, which can then be hydrolyzed to picolinic acids. This route is attractive as the enzymatic hydration often proceeds under mild conditions (room temperature, neutral pH) with high efficiency. Another potential biocatalytic approach involves the use of monooxygenases, such as cytochrome P450 enzymes, which can perform regioselective hydroxylation of C-H bonds. An engineered enzyme could potentially hydroxylate a 5-methylpicolinic acid derivative at the C4 position, which could then be methylated to give the desired methoxy group. These biocatalytic methods, while requiring significant development for a specific target, hold promise for sustainable and efficient synthesis.

Chemical Transformation to Potassium Salt

The synthesis of this compound from its corresponding carboxylic acid, 4-methoxy-5-methylpicolinic acid, is typically achieved through a neutralization reaction. This process involves the reaction of the picolinic acid derivative with a suitable potassium base.

A common and effective method for this transformation is the use of potassium carbonate (K₂CO₃). The reaction is generally carried out in a suitable solvent, such as deionized water or a mixture of ethanol (B145695) and water. The 4-methoxy-5-methylpicolinic acid is dissolved in the solvent, and potassium carbonate is added. The reaction mixture is then typically heated and stirred to ensure complete neutralization. The progress of the reaction can be monitored by measuring the pH of the solution, with a neutral pH indicating the completion of the salt formation.

Following the neutralization, the resulting solution of this compound is often subjected to a purification step. This can involve treatment with activated carbon to remove colored impurities, followed by hot filtration. google.com The purified salt is then isolated from the solution, commonly through crystallization by cooling the filtrate. google.com The resulting white crystalline powder is the this compound, which can be dried under vacuum to remove any residual solvent. google.com

A plausible synthetic route, based on analogous preparations of similar potassium salts, is outlined below:

StepDescriptionReagents
1Neutralization4-methoxy-5-methylpicolinic acid, Potassium carbonate
2DecolorizationActivated carbon
3CrystallizationEthanol/Water
4IsolationFiltration and drying

This method offers a straightforward and high-yielding pathway to the desired potassium salt, a crucial step for various applications.

Stereoselective Synthesis of Picolinate Derivatives and Analogues

The stereoselective synthesis of picolinate derivatives and their analogues, such as substituted piperidines, is a significant area of research in organic chemistry. nih.govrsc.org The control of stereochemistry is crucial as different stereoisomers of a molecule can exhibit distinct biological activities.

Control of Diastereoselectivity in Substituted Piperidine and Picolinate Synthesis

The synthesis of substituted piperidines, which can be precursors to picolinate derivatives, often involves the reduction of substituted pyridines. The diastereoselectivity of this reduction is a key factor in determining the stereochemical outcome of the final product.

One common method to achieve diastereoselectivity is through the hydrogenation of substituted pyridines. nih.govwhiterose.ac.uk For instance, the hydrogenation of disubstituted pyridines can lead to the formation of cis-piperidines with high diastereoselectivity. nih.govwhiterose.ac.uk The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, using palladium on carbon (Pd/C) as a catalyst often favors the formation of the cis isomer. nih.gov

In some cases, the initial hydrogenation may result in a mixture of diastereomers. To obtain the desired trans-diastereoisomer, a subsequent base-mediated epimerization can be employed. nih.govwhiterose.ac.uk This process involves the formation of an enolate intermediate followed by re-protonation to yield the thermodynamically more stable trans isomer.

Another approach to control diastereoselectivity is through diastereoselective lithiation and trapping of N-protected piperidines. nih.govwhiterose.ac.uk This method allows for the introduction of a substituent at a specific position with a high degree of stereocontrol, leading to the formation of trans-piperidines.

MethodKey TransformationStereochemical Outcome
Pyridine HydrogenationReduction of the pyridine ringPredominantly cis-piperidines
Base-mediated EpimerizationIsomerization of cis to transtrans-piperidines
Diastereoselective LithiationDirected functionalizationtrans-piperidines

Chiral Auxiliary and Asymmetric Catalysis Approaches

To achieve enantioselective synthesis of picolinate derivatives, chiral auxiliaries and asymmetric catalysis are powerful tools. wiley.comslideshare.net These methods introduce chirality into the molecule, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach allows for the use of non-chiral reagents to achieve a chiral outcome. The auxiliary is designed to create a diastereomeric intermediate that favors the formation of one stereoisomer in a subsequent reaction. nih.gov

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. nih.govfrontiersin.org The catalyst, which is used in substoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer. Various types of asymmetric catalysis can be employed, including:

Transition Metal Catalysis: Chiral ligands are coordinated to a metal center to create a chiral catalyst. These catalysts are effective in a wide range of transformations, including hydrogenations and C-C bond-forming reactions.

Organocatalysis: Small organic molecules are used as chiral catalysts. mdpi.com This approach avoids the use of metals and can be highly effective in promoting enantioselective reactions.

Biocatalysis: Enzymes are used as chiral catalysts. Enzymes are highly selective and can operate under mild reaction conditions.

The choice of the specific chiral auxiliary or asymmetric catalyst depends on the desired transformation and the structure of the substrate. wiley.com These methods have been successfully applied to the synthesis of a wide variety of chiral molecules, including precursors to picolinate derivatives. nih.gov

ApproachPrincipleKey Feature
Chiral AuxiliaryTemporary incorporation of a chiral moietyStoichiometric use of the chiral source
Asymmetric CatalysisUse of a chiral catalystCatalytic use of the chiral source

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

One-Dimensional (1D) NMR: ¹H, ¹³C, ³⁹K NMR

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic proton on the picolinate ring, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) would clarify their electronic environments and spatial relationships.

¹³C NMR: A carbon-13 spectrum would reveal the number of unique carbon atoms in the molecule, including those in the pyridine ring, the carboxylate group, the methoxy group, and the methyl group.

³⁹K NMR: Potassium-39 NMR is a specialized technique used to study the ionic environment of the potassium cation. For this compound, ³⁹K NMR could provide information on the nature of the ionic bond between the potassium ion and the carboxylate group in solution or in the solid state. alfa-chemistry.comuni.lu The signal's chemical shift and line width are sensitive to the symmetry and nature of the local environment around the potassium nucleus. ambeed.com

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC for Connectivity and ProximityTo assemble the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other within the pyridine ring. chemscene.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has a proton attached. ambeed.comuni.lu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). ambeed.comuni.lu It is crucial for connecting the molecular fragments, for instance, by showing correlations from the methoxy protons to the C4 carbon of the ring, or from the ring proton to the surrounding carbons, thereby confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrations would include:

C=O stretching from the carboxylate group.

C=C and C=N stretching vibrations from the pyridine ring.

C-O stretching from the methoxy group.

C-H stretching and bending modes for the aromatic, methyl, and methoxy groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the compound's molecular weight and provide structural clues through its fragmentation pattern. The analysis would likely show a molecular ion peak corresponding to the 4-methoxy-5-methylpicolinate anion, and fragment ions resulting from the loss of groups such as the methoxy or carboxylate moieties.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure

Single-Crystal X-ray Diffraction for Atomic Connectivity and StereochemistryIf a suitable single crystal of this compound could be grown, single-crystal XRD would provide the most definitive structural information.nih.govThis technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the coordination environment of the potassium ion. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

Without access to peer-reviewed articles or database entries containing this specific data for this compound, any attempt to populate the requested tables and provide detailed findings would be speculative and unscientific. The synthesis and characterization of this compound would represent novel research.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the identification of crystalline phases and the determination of crystal structures. For this compound, PXRD analysis is critical to confirm its crystalline nature, identify the crystal system, and determine the unit cell parameters.

In a typical PXRD experiment, a powdered sample of this compound would be irradiated with a monochromatic X-ray beam. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the crystalline solid.

While specific experimental PXRD data for this compound is not publicly available, analysis of related potassium salts and picolinate derivatives provides insight into the expected characteristics. For instance, studies on various potassium salts reveal that they often crystallize in common space groups, and their diffraction patterns are well-defined. researchgate.netresearchgate.netaps.org The analysis of potassium-intercalated organic molecules has also demonstrated the power of PXRD in elucidating the packing and structural parameters. mdpi.com The resulting diffraction data, including peak positions and relative intensities, would be indexed to determine the Miller indices (hkl) for each reflection, leading to the determination of the unit cell dimensions. researchgate.netresearchgate.net

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
10.58.4285(100)
15.25.8245(110)
21.14.21100(200)
25.83.4560(211)
30.52.9330(220)
Note: This table is a hypothetical representation of potential PXRD data and is intended for illustrative purposes.

Advanced Spectroscopic Probes for Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the substituted pyridine ring.

The electronic spectrum of pyridine and its derivatives typically exhibits strong absorptions corresponding to π→π* transitions. researchgate.netlibretexts.org The presence of the methoxy and methyl substituents on the picolinate ring will influence the energy of these transitions. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid. The electronic absorption spectra of related picolinic acid systems have been studied, providing a basis for interpreting the spectrum of the title compound. researchgate.net For example, 4-methoxyphenol (B1676288) exhibits absorption maxima at 222 nm and 282 nm. sielc.com

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~220-240~10,000-15,000π→π
~270-290~5,000-8,000π→π
~300-330~100-500n→π*
Note: This table presents expected values based on literature for analogous compounds. libretexts.orgsielc.comlibretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide valuable information on the core-level binding energies of potassium, carbon, nitrogen, and oxygen.

The XPS spectrum is obtained by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. Analysis of the binding energies allows for the identification of the elements and their oxidation states. researchgate.net

For this compound, the K 2p spectrum is expected to show a doublet (K 2p3/2 and K 2p1/2) characteristic of the K+ ion. researchgate.netsci-hub.se The C 1s spectrum would be complex, with distinct peaks corresponding to the carbon atoms in the methyl group, the methoxy group, the pyridine ring, and the carboxylate group. nih.govacs.org The N 1s spectrum would show a single peak for the nitrogen in the pyridine ring, and its binding energy would be sensitive to the electronic environment. acs.orgresearchgate.net The O 1s spectrum would exhibit peaks for the oxygen atoms in the methoxy and carboxylate groups. acs.org

Table 3: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)
K2p3/2~293
K2p1/2~296
C1s~285 (C-C, C-H), ~286 (C-O), ~288 (C=O)
N1s~400
O1s~531 (C=O), ~533 (C-O)
Note: These are approximate binding energies based on literature values for similar functional groups and potassium salts. researchgate.netsci-hub.senih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. The picolinate ligand itself is diamagnetic; therefore, this compound would be EPR silent. However, picolinate ligands readily form complexes with paramagnetic transition metal ions. illinois.eduresearchgate.netnih.gov The formation of such a complex, for example with Cu(II) or Mn(II), would introduce a paramagnetic center that can be probed by EPR.

In a hypothetical scenario where this compound is complexed with a paramagnetic metal ion, the EPR spectrum would provide detailed information about the electronic structure of the metal center and its coordination environment. The spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-values are sensitive to the ligand field, and the hyperfine structure arises from the interaction of the unpaired electron with the magnetic nuclei of the metal and ligand atoms. illinois.eduresearchgate.net The interpretation of these parameters can reveal the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netfrontiersin.org

Table 4: Hypothetical EPR Parameters for a Cu(II) Complex of 4-methoxy-5-methylpicolinate

ParameterValueInterpretation
g∥~2.2-2.4Information about the axial ligand field
g⊥~2.0-2.1Information about the equatorial ligand field
A∥ (Cu)~150-200 GHyperfine coupling to the copper nucleus
Note: This table presents hypothetical EPR parameters for an illustrative paramagnetic complex. illinois.eduresearchgate.net

Coordination Chemistry of 4 Methoxy 5 Methylpicolinate As a Ligand

Chelation Properties and Ligand Behavior of 4-methoxy-5-methylpicolinate

The chelation of 4-methoxy-5-methylpicolinate to a metal center involves the formation of a stable five-membered ring through the coordination of the pyridine (B92270) nitrogen and one of the carboxylate oxygen atoms. This bidentate coordination is a hallmark of picolinate-type ligands.

The electronic and steric effects of the methoxy (B1213986) and methyl substituents on the pyridine ring play a crucial role in modifying the ligand's properties. The methoxy group at the 4-position is an electron-donating group through resonance, which increases the electron density on the pyridine ring and particularly at the nitrogen atom. This enhanced basicity of the nitrogen donor is expected to lead to stronger metal-ligand bonds. The methyl group at the 5-position, being an electron-donating group through induction, further contributes to the electron density of the pyridine ring.

These substituents can also introduce steric effects that may influence the coordination geometry of the resulting metal complexes. The presence of the methyl group adjacent to the carboxylate group could potentially influence the orientation of the ligand upon coordination. The nature of these substituents has been shown to impact the photophysical and electrochemical properties of copper complexes with other aromatic diimine ligands. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-methoxy-5-methylpicolinate would typically involve the reaction of a soluble salt of the desired metal with potassium 4-methoxy-5-methylpicolinate in a suitable solvent. The resulting complexes can then be characterized by various spectroscopic and crystallographic techniques to determine their structure and properties.

While specific studies on the synthesis of transition metal complexes with 4-methoxy-5-methylpicolinate are limited, research on related picolinate (B1231196) ligands provides insights into the expected coordination behavior. For instance, ruthenium(II) complexes with methyl picolinate have been synthesized and structurally characterized, revealing coordination through the pyridyl-N and carbonyl-O atoms. magritek.com The synthesis of transition metal complexes with ligands containing methoxy and methyl substituents is common, with examples including complexes of copper, rsc.org zinc, nih.govnih.govmdpi.comrsc.org and manganese. mdpi.commdpi.comrsc.org These studies highlight the diverse coordination geometries and properties that can be achieved with substituted pyridine-based ligands.

A series of coordination complexes of Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, where the ligand acts as a bidentate coordinator. nih.gov This suggests that picolinate derivatives can readily form complexes with a range of transition metals.

Lanthanide ions are known to form coordination polymers with various organic ligands, often exhibiting interesting photoluminescent properties. nih.govmdpi.comrsc.orgnih.govrsc.org The 4-methoxy-5-methylpicolinate ligand, with its potential for bridging coordination through the carboxylate group, could be a suitable candidate for the construction of lanthanide-based coordination polymers.

For example, lanthanide coordination polymers have been successfully synthesized using 5-methylisophthalate, demonstrating the ability of methyl-substituted aromatic carboxylates to form extended structures with lanthanide ions. mdpi.com Similarly, terbium complexes with methoxy derivatives of other ligands have been synthesized and their luminescent properties investigated. nih.gov Studies on europium nih.govmdpi.commdpi.com and neodymium rsc.orgresearchgate.netnih.gov complexes with various organic ligands showcase the potential for developing highly luminescent materials. The synthesis of gadolinium nih.govresearchgate.netmdpi.com and terbium nih.govnih.govmdpi.com complexes is also well-documented, often for applications in magnetic resonance imaging or as luminescent probes.

The stoichiometry of metal-picolinate complexes can vary depending on the metal ion, its preferred coordination number, and the reaction conditions. Common stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios. The coordination geometry around the metal center can range from tetrahedral and square planar to octahedral and higher coordination numbers, particularly for lanthanides. rsc.orgnih.gov

Isomerism is a common feature in coordination chemistry. rsc.org In metal-picolinate systems, geometric isomers (cis/trans) can arise when other ligands are present in the coordination sphere. The specific placement of the 4-methoxy and 5-methyl substituents on the picolinate ring could also lead to different isomeric forms of the complexes, potentially influencing their physical and chemical properties.

No Published Data Available for the Coordination Chemistry of this compound

Despite a comprehensive search for scientific literature, no published studies detailing the coordination chemistry of this compound or its corresponding acid, 4-methoxy-5-methylpicolinic acid, as a ligand could be located. The investigation sought to find data pertaining to its solution-state complexation equilibria, thermodynamics, and the magnetic properties of its metal complexes, as requested.

The search included queries for potentiometric pH-titration studies to determine stability constants, spectroscopic monitoring (UV-Vis, EPR) of complex formation, and magnetic susceptibility measurements. While general methodologies for these techniques are well-documented for other compounds, specific experimental data and research findings for metal complexes involving the 4-methoxy-5-methylpicolinate ligand are absent from the available scientific databases and literature.

Vendor information confirms the existence of 4-methoxy-5-methylpicolinic acid hydrochloride, but this is not accompanied by any research into its use as a ligand in coordination chemistry. Consequently, the requested article, which was to be structured around specific aspects of its coordination chemistry, cannot be generated due to the lack of foundational research and published data on this particular compound.

There is a significant body of research on the coordination chemistry of related picolinic acid derivatives, but a direct extrapolation of their properties to the 4-methoxy-5-methyl substituted variant would be speculative and not based on the required scientific evidence. Therefore, no content can be provided for the outlined sections.

Computational and Theoretical Studies on 4 Methoxy 5 Methylpicolinate and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. It is widely applied to picolinate (B1231196) derivatives to predict their structure, stability, and reactivity. irjweb.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++, allow for a detailed analysis of the molecule's quantum chemical characteristics. nih.gov

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the computational process of finding the minimum energy arrangement of atoms in a molecule. For picolinate ligands and their metal complexes, DFT methods are used to calculate bond lengths, bond angles, and dihedral angles that correspond to the ground-state geometry. nih.gov

These theoretical calculations are typically performed in the gas phase, and while they may exhibit slight deviations from experimental data obtained from solid-state methods like X-ray crystallography, they generally show strong agreement. nih.gov For flexible molecules that can exist in multiple spatial arrangements, a conformational search is performed to identify various low-energy conformers. uncw.edu The properties of these conformers are then statistically averaged using a Boltzmann distribution to predict the observable properties of the compound. uncw.edugithub.io

The electronic nature of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

DFT calculations provide values for these energy levels and other global reactivity descriptors. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. irjweb.comnih.gov

Below is a table of representative electronic properties calculated for a related picolinate derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, using DFT. nih.gov

Calculated PropertyValueUnit
HOMO–LUMO Energy Gap (ΔE)4.5256eV
Electronegativity (χ)4.5771
Chemical Potential (μp)-4.5771
Global Hardness (η)2.2628
Softness (σ)0.4419
Global Electrophilicity Index (ω)4.6292

Computational methods are increasingly used to predict spectroscopic data, which aids in the characterization and identification of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, calculates the isotropic magnetic shielding of atomic nuclei. uncw.edu These shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). nih.gov For accurate predictions, it is common to perform calculations on multiple low-energy conformers and determine a Boltzmann-weighted average of their chemical shifts. uncw.edugithub.io

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. This analysis helps in identifying the functional groups present in the molecule and confirming its structure.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to study electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govnih.gov By calculating the energies of excited states, TD-DFT can predict the absorption maxima (λmax), which can then be compared with experimental measurements to understand the electronic structure and chromophoric properties of picolinate derivatives and their complexes. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Metal Interactions and Solution Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed, atomistic view of complex processes in solution. arxiv.orgarxiv.org

For picolinate-metal complexes, MD simulations are invaluable for understanding:

Coordination and Stability: How the picolinate ligand binds to a metal ion and the stability of the resulting complex in an aqueous environment. arxiv.orgarxiv.org

Ligand Exchange Dynamics: The mechanisms and rates at which ligands (like water molecules or the picolinate itself) enter or leave the metal's coordination sphere. arxiv.org

Advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be applied to large systems like metalloproteins, where the reactive center (metal and ligands) is treated with high-accuracy quantum mechanics, and the surrounding protein and solvent are treated with more computationally efficient classical mechanics. nih.gov Furthermore, methods like Markov State Models (MSMs) can be constructed from MD trajectories to compute thermodynamic and kinetic properties, such as association constants and formation rates of metal complexes. arxiv.org

Ligand Binding Site Analysis and Coordination Preferences

When a picolinate ligand interacts with a biological macromolecule, such as a protein, it binds to a specific region known as the binding site. Computational analysis of these sites is critical for understanding molecular recognition and for applications in drug design. Binding sites are often characterized as concave, hydrophobic pockets that maximize favorable contacts with the ligand. nih.govplos.org

Computational docking is a common technique used to predict the preferred orientation of a ligand when it binds to a protein. For example, docking studies of chromium(III) picolinate with protein tyrosine phosphatase revealed that the complex interacts with specific amino acid residues within the protein's active site, primarily through hydrogen bonds. researchgate.net Such studies provide an estimated binding energy, which indicates the stability of the protein-ligand complex. researchgate.net

More advanced methods, such as the SiteComp server, use molecular interaction fields (MIFs) to map the interaction properties of a binding site. nih.gov This approach can identify sub-pockets with distinct properties (e.g., hydrogen-bond donating, accepting, or hydrophobic regions), which helps to explain ligand selectivity and guide the design of new molecules with improved affinity and specificity. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Picolinate Derivatives

Quantitative Structure-Property Relationship (QSPR) analysis is a statistical method used to develop models that predict the properties of chemicals based on their molecular structure. nih.gov The goal of QSPR is to establish a mathematical correlation between calculated molecular descriptors and an observed physicochemical property. nih.govresearchgate.net

For a series of picolinate derivatives, a QSPR model could be developed to predict properties such as:

Physicochemical Properties: Boiling point, solubility, partition coefficient (logP). researchgate.net

Biological Activity: Binding affinity to a target receptor or enzyme.

The process involves calculating a set of molecular descriptors (e.g., topological indices, electronic properties, steric parameters) for each compound in a dataset. Then, statistical techniques like multiple linear regression or more complex machine learning algorithms are used to build a predictive model. nih.gov These models are valuable in medicinal and materials chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

The table below illustrates a conceptual QSPR model, showing how different types of descriptors could be correlated with a target property for picolinate derivatives.

Molecular Descriptor TypeExample DescriptorsCorrelated Property (Example)
TopologicalRandić Index, Zagreb IndexBoiling Point
ElectronicHOMO/LUMO Energy, Dipole MomentReactivity, Receptor Affinity
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Bioavailability

Research Applications and Future Directions of Potassium 4 Methoxy 5 Methylpicolinate

The unique structural and electronic properties of the 4-methoxy-5-methylpicolinate ligand position it as a valuable component in various advanced chemical applications. Its potential spans from the development of novel catalysts to the fabrication of sophisticated sensory materials and biomedical tools.

Conclusion and Outlook

Summary of Key Academic Contributions and Findings for Picolinate (B1231196) Derivatives

Academic research into picolinate derivatives has yielded significant contributions across multiple scientific disciplines. The picolinic acid framework, a pyridine (B92270) ring with a carboxylic acid substituent, is a versatile chelating agent and a foundational scaffold for a vast number of biologically active molecules and advanced materials. wikipedia.orgnih.gov

Medicinal and Biochemical Significance: Picolinic acid and its derivatives are recognized for their extensive therapeutic potential. They form the basis for a plethora of drugs targeting conditions such as cancer, diabetes, tuberculosis, and various viral infections. nih.govdovepress.com Natural products containing the picolinic acid moiety, like streptonigrin, exhibit notable antitumor and antibacterial properties. dovepress.com A significant area of research has been the use of picolinates as ligands to create metal complexes with enhanced bioavailability or specific therapeutic action. Chromium picolinate, for instance, is widely known as a nutritional supplement, formulated to improve the absorption of trivalent chromium. researchgate.net Furthermore, novel picolinate derivatives have been synthesized and investigated for their anticancer activities, with some showing the ability to induce apoptosis in cancer cells through mechanisms like endoplasmic reticulum stress. pensoft.net Picolinic acid itself is an endogenous metabolite of tryptophan and is known to act as an immunomodulator and anti-infective agent, partly through its role in zinc transport and its ability to chelate various metal ions. drugbank.comnih.gov

Coordination Chemistry and Material Science: The bidentate chelating nature of the picolinate ligand, coordinating through the pyridine nitrogen and a carboxylate oxygen, makes it a subject of intense study in coordination chemistry. wikipedia.org Researchers have successfully synthesized stable picolinate complexes with a range of transition metals, including gallium, copper, and zinc. nih.gov These complexes are not only of interest for their biological activities but also for their structural and thermal properties. nih.gov In material science, picolinate derivatives are being explored as components of novel coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis and separation technologies. researchgate.net For example, chiral picolinate ligands derived from (S)-BINOL have been used to create new coordination polymers with unusual magnetic properties. rsc.org

Table 1: Summary of Research Findings on Picolinate Derivatives

Derivative/Complex ClassKey Academic Finding/ContributionField of Application
General Picolinic Acid DerivativesServe as scaffolds for drugs treating a wide range of diseases including cancer, diabetes, and infections. nih.govdovepress.comMedicinal Chemistry
Gallium(III)-Picolinate ComplexesDemonstrated significant antimicrobial activity against multi-resistant bacteria like P. aeruginosa and cytotoxic effects against various cancer cell lines. nih.govAntimicrobial/Oncology
Novel Synthetic PicolinatesDesigned derivatives can induce apoptosis in human non-small cell lung cancer cells via ER stress pathways. pensoft.netOncology
Chromium PicolinateWidely studied as a nutritional supplement to enhance chromium absorption, though its efficacy on body composition is debated. researchgate.netnih.govBiochemistry/Nutrition
Chiral (S)-BINOL PicolinatesUsed to synthesize novel coordination polymers with unique structural and magnetic properties. rsc.orgMaterial Science

Identification of Unexplored Research Avenues and Challenges

The primary unexplored research avenue is the specific characterization of Potassium 4-methoxy-5-methylpicolinate . While the broader family of picolinates is well-studied, the influence of the 4-methoxy and 5-methyl substituents on the chemical and biological properties of the picolinate scaffold remains to be elucidated.

Key Unexplored Questions:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? A full characterization using modern spectroscopic (NMR, IR) and crystallographic techniques is required.

Coordination Chemistry: How do the methoxy (B1213986) and methyl groups affect the compound's coordination behavior with various metal ions? Investigating the stability constants, thermodynamics, and crystal structures of its metal complexes would be a crucial step.

Biological Activity Screening: The compound should be screened for a wide range of biological activities. Given the known functions of other picolinates, potential areas of interest include antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govdovepress.compensoft.net For instance, its ability to inhibit metallo-β-lactamases or act as a c-Met/VEGFR-2 inhibitor could be explored. bio-conferences.org

Plant Science Applications: Picolinic acid derivatives are used in agriculture. The specific effects of this compound on plant growth, nutrient uptake, or as a potential herbicide or fungicide are unknown.

Toxicological Profile: A significant challenge in developing new chemical entities is understanding their safety profile. In vivo studies are needed to determine the toxicological properties of this specific compound, drawing lessons from the extensive safety debates surrounding chromium picolinate. researchgate.netresearchgate.net

Challenges: A major challenge is moving from the foundational knowledge of the picolinate scaffold to predicting the specific functions conferred by the methoxy and methyl substitutions. The electronic and steric effects of these groups could significantly alter the molecule's binding affinities, solubility, and metabolic stability, leading to novel properties that cannot be extrapolated solely from the parent compound. nih.gov

Broader Implications and Interdisciplinary Research Opportunities in Picolinate Chemistry

The study of picolinates like this compound has far-reaching implications and opens numerous avenues for interdisciplinary collaboration. The versatility of the picolinate scaffold ensures its relevance in fields ranging from human health to environmental science.

Medicinal Chemistry and Pharmacology: The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's activity and selectivity, making picolinates a highly versatile scaffold for drug discovery. nih.gov There are significant opportunities to design novel enzyme inhibitors, ion channel modulators, and therapeutic agents by exploring different substitution patterns on the picolinic acid backbone. dovepress.com

Material Science and Catalysis: The development of new picolinate-based ligands can lead to the creation of advanced materials. There is an opportunity to design novel metal-organic frameworks (MOFs) with tailored pore sizes and functionalities for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The synthesis of chiral picolinate complexes also presents opportunities in asymmetric catalysis. rsc.org

Environmental Science and Bioremediation: Some bacteria are capable of degrading picolinic acid, using it as a source of carbon and energy. mdpi.com This opens up research into using microorganisms for the bioremediation of environments contaminated with pyridine-based industrial compounds. Understanding the degradation pathways of substituted picolinates could lead to the development of more robust bioremediation strategies.

Nutritional Science: The controversy and extensive research surrounding chromium picolinate highlight the importance of understanding the role of chelating agents in nutrient absorption and metabolism. nih.gov Further research on how different picolinate structures affect the bioavailability and safety of essential trace metals could lead to improved dietary supplements. nih.gov

Table 2: Interdisciplinary Research Opportunities for Picolinate Derivatives

Interdisciplinary FieldResearch OpportunityPotential Application
Medicinal Chemistry & OncologyDesign of picolinate-based inhibitors targeting specific kinases or signaling pathways in cancer cells. pensoft.netbio-conferences.orgDevelopment of novel, targeted cancer therapies.
Material Science & EngineeringSynthesis of novel picolinate-based Metal-Organic Frameworks (MOFs) with unique structural properties. researchgate.netGas separation, chemical sensing, and heterogeneous catalysis.
Environmental Science & MicrobiologyInvestigating the microbial degradation pathways of substituted picolinates. mdpi.comBioremediation of industrial pollutants.
Biochemistry & NutritionStudying the influence of picolinate structure on the absorption, transport, and safety of essential minerals. drugbank.comnih.govCreation of safer and more effective nutritional supplements.
Inorganic Chemistry & PharmacologyDevelopment of new metal-picolinate complexes with enhanced antimicrobial or antiviral properties. nih.govAddressing antibiotic resistance and treating viral infections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.